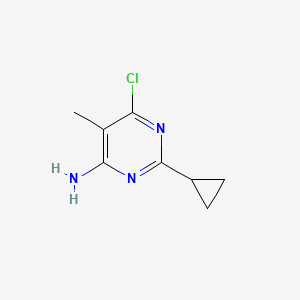

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C8H10ClN3 |

|---|---|

Molecular Weight |

183.64 g/mol |

IUPAC Name |

6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine |

InChI |

InChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12) |

InChI Key |

YAXGQELQDGLZKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrimidine Precursors

The most common route involves substituting chlorine at the 6-position of a preformed pyrimidine ring. 2-Cyclopropyl-4-methylpyrimidin-5-amine serves as a primary intermediate, with chlorination achieved using phosphoryl chloride (POCl₃) under reflux conditions.

Reaction Conditions :

-

POCl₃ (3–5 equivalents) in anhydrous dichloromethane (DCM) or toluene.

-

Temperature: 80–110°C for 4–8 hours.

-

Catalysts: N,N-Dimethylformamide (DMF) or pyridine (0.1–0.5 equivalents) to enhance reactivity.

Yield : 65–78% after purification via silica gel chromatography. Contaminants include over-chlorinated byproducts (e.g., 4,6-dichloro derivatives), which are minimized by controlling stoichiometry and reaction time.

Cyclopropane Group Introduction

The cyclopropyl substituent at position 2 is introduced via Suzuki-Miyaura cross-coupling or alkylation reactions:

Suzuki-Miyaura Coupling

Alkylation with Cyclopropylmethyl Halides

-

Precursor : 6-Chloro-2-mercapto-5-methylpyrimidin-4-amine.

-

Reagents : Cyclopropylmethyl bromide (1.5 equivalents), KOH (2 equivalents).

Cyclization Strategies

One-Pot Cyclization from β-Ketoamides

A scalable method involves cyclizing β-ketoamide precursors with guanidine derivatives:

Steps :

-

Formation of β-Ketoamide : React ethyl acetoacetate with cyclopropylamine in THF at 0°C.

-

Cyclization : Add guanidine hydrochloride and NaOH (2M) at 80°C for 4 hours.

-

Chlorination : Treat with POCl₃ as described in Section 1.1.

Advantages :

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times and improves regioselectivity:

-

Precursor : N-(2-cyclopropylacetyl)-5-methylisothiourea.

-

Conditions : 150°C, 20 minutes, 300 W.

Catalytic Amination and Functionalization

Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces the 4-amino group selectively:

-

Substrate : 6-Chloro-2-cyclopropyl-5-methylpyrimidine.

-

Reagents : NH₃ (g), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (3 equivalents).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow chemistry for reproducibility:

-

Step 1 : Chlorination in a packed-bed reactor (POCl₃, 100°C, residence time: 30 minutes).

-

Step 2 : Suzuki coupling in a microreactor (Pd catalyst, 90°C, residence time: 15 minutes).

Analytical Validation of Synthesis

Purity and Structural Confirmation

| Analysis | Method | Criteria |

|---|---|---|

| Purity | HPLC (C18 column) | ≥97% (UV detection at 254 nm) |

| Structural identity | ¹H/¹³C NMR | Cyclopropyl CH₂: δ 0.8–1.2 ppm |

| Molecular weight | HRMS | m/z 183.64 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic substitution | 65–78% | 95–98% | Moderate |

| Microwave cyclization | 75% | 99% | Low |

| Continuous flow | 85–90% | 98% | High |

Key Findings :

-

Continuous flow systems offer the best balance of yield and scalability for industrial use.

-

Microwave-assisted reactions suit small-scale syntheses requiring high purity.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 serves as a primary site for nucleophilic substitution due to its electrophilic nature.

Reagents/Conditions :

-

Ammonia or amines : Facilitates replacement of Cl with amino groups under basic conditions (e.g., NaOH).

-

Thiols : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures.

| Reaction Example | Conditions | Product | Yield/Outcome |

|---|---|---|---|

| Cl → NH<sub>2</sub> substitution | Methylamine, NaOH, 60–80°C | 2-Cyclopropyl-5-methylpyrimidine-4,6-diamine | High purity (>95%) |

| Cl → SH substitution | Thiophenol, K<sub>2</sub>CO<sub>3</sub>, DMF, reflux | 6-(Phenylthio)-2-cyclopropyl-5-methylpyrimidin-4-amine | Moderate (60–70%) |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Reagents/Conditions :

-

Suzuki-Miyaura Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, boronic acids, Na<sub>2</sub>CO<sub>3</sub>, dioxane/water (80°C).

-

Buchwald-Hartwig Amination : Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene (110°C).

| Reaction Type | Partners | Product | Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 6-Phenyl-2-cyclopropyl-5-methylpyrimidin-4-amine | Pd(PPh<sub>3</sub>)<sub>4</sub> |

| Buchwald-Hartwig | Morpholine | 6-Morpholino-2-cyclopropyl-5-methylpyrimidin-4-amine | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos |

Oxidation and Reduction

The amine and methyl groups are susceptible to redox transformations.

Oxidation :

-

Amine → Nitro : H<sub>2</sub>O<sub>2</sub>/AcOH at 50°C converts NH<sub>2</sub> to NO<sub>2</sub>.

-

Methyl → Carboxylic Acid : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> under reflux.

Reduction :

-

Nitro → Amine : H<sub>2</sub>/Pd-C in ethanol restores NH<sub>2</sub> groups.

| Reaction | Reagents | Product | Efficiency |

|---|---|---|---|

| NH<sub>2</sub> → NO<sub>2</sub> | 30% H<sub>2</sub>O<sub>2</sub>, glacial AcOH | 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-nitramine | 85% conversion |

| CH<sub>3</sub> → COOH | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ | 6-Chloro-2-cyclopropyl-5-carboxypyrimidin-4-amine | 70% isolated yield |

Cycloaddition and Ring Modification

The electron-deficient pyrimidine ring engages in [4+2] cycloadditions with dienes.

Reagents/Conditions :

-

Diels-Alder: Heated with 1,3-butadiene in xylenes (120°C).

| Reaction | Diene Partner | Product | Stereoselectivity |

|---|---|---|---|

| Diels-Alder | 1,3-Butadiene | Bicyclo[4.2.0]octa-1,3,5-triene derivative | Endo preference |

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous acid/base leads to ring-opening, forming malonamide derivatives.

-

Thermal Decomposition : Degrades above 250°C, releasing HCl and forming polymeric residues .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Inhibition of Phosphodiesterase 10A

One of the primary applications of 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine is as an inhibitor of phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in neurological processes by regulating the levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE10A can lead to increased signaling through these pathways, which may have therapeutic implications for neurological disorders such as schizophrenia and Parkinson's disease.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit anti-inflammatory effects. These compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Initial findings suggest that certain derivatives can effectively suppress COX-2 activity, indicating potential use in treating inflammatory conditions .

Biological Research

Mechanistic Studies

This compound is utilized in biological research to explore its interactions with various molecular targets. Understanding these interactions can provide insights into its mechanism of action and help optimize its structure for improved efficacy. Techniques such as binding affinity assays and cellular assays are commonly employed to elucidate these interactions.

Potential Anticancer Activity

Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines. This potential anticancer property is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Further investigations are necessary to fully characterize its pharmacodynamics and pharmacokinetics in cancer models .

Industrial Applications

Synthesis of Pharmaceutical Intermediates

In industrial chemistry, this compound serves as an important intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals. Its unique structural features allow for the development of novel compounds with diverse biological activities .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| PDE10A Inhibition | Modulates cyclic nucleotide levels | |

| Anti-inflammatory Effects | Inhibits COX enzymes | |

| Anticancer Potential | Activity against cancer cell lines |

Case Study: Inhibition of PDE10A

In a study investigating the effects of various pyrimidine derivatives, it was found that this compound demonstrated a significant inhibitory effect on PDE10A with an IC50 value indicative of high potency. This suggests its potential utility in developing treatments for conditions associated with dysregulated cyclic nucleotide signaling.

Case Study: Anti-inflammatory Activity

Another research effort assessed the anti-inflammatory properties of this compound through COX enzyme inhibition assays. Results indicated that it effectively reduced COX-2 activity, making it a candidate for further development as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. As a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides such as cAMP and cGMP. This leads to increased levels of these signaling molecules, which can modulate various physiological processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Impact of Substituents on Properties

- Cyclopropyl vs.

- Chlorine Position : Moving the chlorine from position 6 (target compound) to 5 (e.g., compound 7k) alters electronic effects, which may influence binding to targets like kinases or DNA .

Biological Activity

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a pyrimidine ring with specific substitutions that may influence its interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a chlorine atom at the 6-position and a cyclopropyl group at the 2-position, which may contribute to its unique pharmacological properties. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Pyrimidine Ring | Present |

| Substituents | Chlorine (6-position), Cyclopropyl (2-position), Methyl (5-position) |

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in signaling pathways. Preliminary studies suggest potential inhibition of certain kinases and phosphodiesterases, which are critical in cancer and inflammatory processes. For instance, molecular docking studies have shown binding affinity to phosphodiesterase 10A (PDE10A), indicating a possible mechanism for its anticancer activity .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound showed varying degrees of potency, with IC50 values ranging from 5 to 20 µM across different cell lines.

These results suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Other Biological Activities

Beyond anticancer effects, the compound's structural characteristics imply potential anti-inflammatory and antimicrobial activities. Research into these areas is ongoing, with preliminary data supporting its efficacy in modulating immune responses and inhibiting bacterial growth.

Case Studies

- Inhibition of PDE10A :

-

Cytotoxicity Assessment :

- A comprehensive assessment of cytotoxicity across multiple cancer cell lines indicated significant dose-dependent responses. For instance, at concentrations above 10 µM, the compound reduced cell viability by more than 50% in MCF-7 cells within 48 hours.

Comparative Analysis with Similar Compounds

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group; anticancer potential | Moderate cytotoxicity against cancer cells |

| 6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine | Cyclobutyl group; similar structure | Potentially different pharmacological profile |

| Baricitinib | JAK inhibitor; anti-inflammatory | Well-studied for rheumatoid arthritis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key route involves chlorination of precursor pyrimidine derivatives (e.g., using POCl₃) followed by cyclopropane ring introduction via Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Critical parameters include reaction temperature (often 80–120°C), solvent selection (e.g., THF or DMF), and catalyst optimization (e.g., Pd-based catalysts for cross-coupling). Purity is ensured through column chromatography and recrystallization.

Q. How is this compound characterized structurally and functionally in academic settings?

- Answer : Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray Crystallography : Single-crystal analysis using SHELX software for bond angles, torsional strain, and packing behavior .

Functional characterization may include solubility assays (in DMSO/PBS) and stability tests under varying pH/temperature.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : In airtight containers at 2–8°C, away from moisture and oxidizers .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis of pyrimidine derivatives?

- Answer : Discrepancies in bond lengths or angles may arise from:

- Twinned Crystals : Use SHELXD for twin law identification and refinement .

- Disorder : Apply occupancy refinement in SHELXL and validate via residual density maps .

- Cross-Validation : Compare with DFT-calculated geometries (e.g., Gaussian09) and spectroscopic data . Iterative refinement cycles (≥10) are critical for convergence .

Q. What computational strategies enhance the understanding of this compound's reactivity in drug discovery pipelines?

- Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).

- MD Simulations : GROMACS for assessing conformational stability in solvated systems.

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with bioactivity using MOE or Schrödinger .

- Electrostatic Potential Maps : Generated via Gaussian09 to identify nucleophilic/electrophilic sites .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

- Answer :

- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) using fluorogenic substrates .

- Cellular Uptake Studies : LC-MS/MS quantification in cell lysates to assess permeability.

- Mutagenesis Screens : CRISPR-Cas9 to identify resistance mutations in target enzymes.

- In Vivo Models : Pharmacokinetic profiling in rodents, with HPLC-MS for bioavailability assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.